Ticagrelor impurity 2-d7 Ticagrelor impurity 2-d7
Brand Name: Vulcanchem
CAS No.:
VCID: VC20253772
InChI: InChI=1S/C14H23ClN4O4S/c1-2-5-24-14-18-12(15)9(16)13(19-14)17-7-6-8(23-4-3-20)11(22)10(7)21/h7-8,10-11,20-22H,2-6,16H2,1H3,(H,17,18,19)/t7-,8+,10+,11-/m1/s1/i1D3,2D2,5D2
SMILES:
Molecular Formula: C14H23ClN4O4S
Molecular Weight: 385.9 g/mol

Ticagrelor impurity 2-d7

CAS No.:

Cat. No.: VC20253772

Molecular Formula: C14H23ClN4O4S

Molecular Weight: 385.9 g/mol

* For research use only. Not for human or veterinary use.

Ticagrelor impurity 2-d7 -

Specification

Molecular Formula C14H23ClN4O4S
Molecular Weight 385.9 g/mol
IUPAC Name (1S,2S,3R,5S)-3-[[5-amino-6-chloro-2-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)pyrimidin-4-yl]amino]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol
Standard InChI InChI=1S/C14H23ClN4O4S/c1-2-5-24-14-18-12(15)9(16)13(19-14)17-7-6-8(23-4-3-20)11(22)10(7)21/h7-8,10-11,20-22H,2-6,16H2,1H3,(H,17,18,19)/t7-,8+,10+,11-/m1/s1/i1D3,2D2,5D2
Standard InChI Key FWGBZSJJCDADJP-NWVONJBHSA-N
Isomeric SMILES [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SC1=NC(=C(C(=N1)Cl)N)N[C@@H]2C[C@@H]([C@H]([C@H]2O)O)OCCO
Canonical SMILES CCCSC1=NC(=C(C(=N1)Cl)N)NC2CC(C(C2O)O)OCCO

Introduction

Analytical Applications in Pharmaceutical Research

Role as an Internal Standard

Ticagrelor Impurity 2-d7 is indispensable in LC-MS/MS assays for ticagrelor quantification. Its near-identical physicochemical properties to ticagrelor minimize matrix effects, while the mass shift (Δm/z=7\Delta m/z = 7) allows unambiguous detection in biological samples . For example, a validated method by Sillén et al. (2010) achieved a lower limit of quantification (LLOQ) of 1 ng/mL for ticagrelor in human plasma using d7-ZD6140 as the internal standard .

Method Validation Parameters

ParameterValue for TicagrelorValue for Impurity 2-d7
Linearity Range1–1000 ng/mL1–1000 ng/mL
Intra-day Precision≤6.2% RSD≤5.8% RSD
Accuracy94–106%95–105%
Extraction Recovery85–92%88–94%

Table 1: Comparative validation data for ticagrelor and Ticagrelor Impurity 2-d7 in LC-MS/MS assays .

Pharmacological and Metabolic Profile

Metabolic Pathways

Comparative studies using deuterated and non-deuterated ticagrelor reveal that Impurity 2-d7 undergoes slower hepatic conversion to active metabolites (e.g., AR-C124910XX). The primary metabolic routes include:

  • Hydrolysis: Cleavage of the triazolo ring by esterases.

  • Oxidation: CYP3A4-mediated formation of sulfoxide derivatives .

Deuterium isotope effects (kH/kDk_H/k_D) of 2–3 are observed for these pathways, underscoring the compound’s utility in elucidating metabolic kinetics.

Regulatory BodyPermitted Daily Exposure (PDE)Identification Threshold
FDA≤1.5 mg/day0.10%
EMA≤1.0 mg/day0.15%

Table 2: Regulatory limits for Ticagrelor Impurity 2-d7 in drug products .

Comparative Analysis with Related Compounds

Ticagrelor vs. Deuterated Impurities

The deuterium in Impurity 2-d7 confers distinct advantages over non-deuterated analogs:

  • Enhanced Stability: Reduced susceptibility to photodegradation and hydrolysis.

  • Improved Sensitivity: Higher signal-to-noise ratios in MS detection due to isotopic separation.

Cross-Reactivity in Immunoassays

Unlike ticagrelor, Impurity 2-d7 exhibits negligible cross-reactivity (<5%) with anti-ticagrelor antibodies, minimizing interference in immunochemical assays.

Challenges and Future Directions

Synthetic Optimization

Current challenges include minimizing residual solvents (e.g., acetonitrile) during large-scale synthesis and improving deuterium incorporation efficiency. Advances in flow chemistry and enzyme-mediated deuteration offer promising solutions.

Expanding Analytical Applications

Ongoing research explores the use of Ticagrelor Impurity 2-d7 in:

  • Microsampling Techniques: Volumetric absorptive microsampling (VAMS) coupled with LC-MS/MS for pediatric studies.

  • Multi-analyte Panels: Simultaneous quantification of ticagrelor and its metabolites in dried blood spots .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator